N-[2-(cyclopentylthio)ethyl]benzamide
Description
N-[2-(cyclopentylthio)ethyl]benzamide is a benzamide derivative characterized by a cyclopentylthioethyl group attached to the nitrogen atom of the benzamide core. The cyclopentylthioethyl moiety may influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for target binding and metabolic stability .
Properties
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(12-6-2-1-3-7-12)15-10-11-17-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAKGEXYFVRDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Analysis
The table below compares N-[2-(cyclopentylthio)ethyl]benzamide with analogous compounds:
*Calculated based on formula C₁₄H₁₉NOS.
Key Observations :
- Nitazoxanide () contains a nitrothiazole group critical for antiparasitic activity, unlike the cyclopentylthioethyl group in the target compound. This difference likely reduces antiparasitic efficacy but may enhance sigma receptor affinity due to increased lipophilicity .
- Sigma Receptor Ligands (): Compounds like [125I]PIMBA feature piperidinyl or iodinated aromatic groups, enabling high-affinity binding (Kd = 5.80 nM) to prostate cancer cells.
- Antioxidant THHEB (): Hydroxyl groups in THHEB contribute to its DPPH radical scavenging (IC₅₀ = 22.8 μM). The absence of hydroxyl groups in this compound suggests minimal antioxidant activity but improved metabolic stability .
- Thiadiazole-Benzamides (): The thiadiazole ring enhances acetylcholinesterase (AChE) inhibition. The cyclopentylthioethyl group in the target compound may reduce AChE affinity but improve blood-brain barrier penetration due to increased hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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